HIV-1 Reverse Transcriptase Inhibitory Activity: Scaffold Potential vs. Pyridin-3-yl Sub-Series
In a systematic SAR study of 27 triazole acetamide derivatives, the pyridin-3-yl sub-series (compounds 7a-i) demonstrated measurable HIV-1 reverse transcriptase (RT) inhibitory activity, with the most active member (compound 7i) achieving 52% inhibition at 100 µg/mL [1]. This establishes that the 4-amino-5-(pyridinyl)-4H-1,2,4-triazol-3-yl thioacetamide scaffold has intrinsic antiviral target engagement capacity. While CAS 905781-01-3 (pyridin-2-yl regioisomer) was not directly tested in this study, the pyridin-2-yl substitution geometry places the heterocyclic nitrogen in an ortho relationship to the triazole, enabling bidentate metal-chelation or hydrogen-bonding interactions that the pyridin-3-yl variant cannot replicate [2]. This structural distinction provides a testable rationale for prioritizing CAS 905781-01-3 over the commercially available pyridin-3-yl analog (CAS 728902-05-4, 98% purity ) in antiviral screening cascades, as the pyridin-2-yl regioisomer may access distinct binding poses within the HIV-1 RT active site or related polymerase targets.
| Evidence Dimension | HIV-1 Reverse Transcriptase Inhibition (% at 100 µg/mL) |
|---|---|
| Target Compound Data | Not directly tested in the cited study; scaffold validated via pyridin-3-yl sub-series activity (52% inhibition for compound 7i [1]) |
| Comparator Or Baseline | Pyridin-3-yl analog series (compounds 7a-i): up to 52% HIV-1 RT inhibition at 100 µg/mL; fluconazole (standard antifungal comparator): reference activity against Candida spp. [1] |
| Quantified Difference | Pyridin-2-yl vs. pyridin-3-yl regioisomerism: differential metal-coordination geometry (N2 lone pair orientation) predicted to alter RT binding mode; direct comparative data not yet available |
| Conditions | HIV-1 reverse transcriptase inhibitory assay (in vitro enzymatic); antibacterial screening against pathogenic bacteria; antifungal screening against Candida spp. with fluconazole reference [1] |
Why This Matters
Procurement of the pyridin-2-yl regioisomer (CAS 905781-01-3) rather than the commercially prevalent pyridin-3-yl variant (CAS 728902-05-4) enables exploration of regioisomer-dependent target binding that may unlock antiviral potency not achievable with the 3-pyridyl series.
- [1] Deshmukh TR, Sarkate AP, Lokwani DK, Tiwari SV, Azad R, Shingate BB. Synthesis, evaluation and binding mode analysis of some novel triazole derivatives as antimicrobials. Journal of Advanced Pharmacy Education & Research. 2013;3(4):174-185. Available at: http://www.japer.in/Issue/issues%204oct-des%202013/174.pdf View Source
- [2] Vanjare BD, Mahajan PG, Dige NC, Raza H, Hassan M, Han Y, Kim SJ, Seo SY, Lee KH. Novel 1,2,4-triazole analogues as mushroom tyrosinase inhibitors: synthesis, kinetic mechanism, cytotoxicity and computational studies. Molecular Diversity. 2021;25:91-107. doi:10.1007/s11030-020-10102-5 View Source
